

Technical Monograph: 2,5-Dimethylfuran-3-Sulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2,5-dimethylfuran-3-sulfonyl Chloride*

CAS No.: 166964-26-7

Cat. No.: B067568

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Introduction: The Scaffold & Its Significance

2,5-Dimethylfuran-3-sulfonyl chloride (CAS: 166964-26-7) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceutical libraries. Unlike its benzene or thiophene analogues, the furan core is significantly more electron-rich, imparting unique electronic properties to the resulting bioactive molecules. However, this same electron density renders the furan ring highly susceptible to acid-catalyzed ring opening and polymerization, making the synthesis and handling of this sulfonyl chloride a non-trivial exercise in process control.

In medicinal chemistry, this moiety serves as a critical bioisostere. The 2,5-dimethyl substitution pattern blocks the metabolically labile

-positions of the furan ring, enhancing the metabolic stability of the final drug candidate compared to unsubstituted furan derivatives.

Physicochemical Profile

The stability of **2,5-dimethylfuran-3-sulfonyl chloride** is the primary concern for the bench scientist. Unlike benzenesulfonyl chloride, which can be stored at room temperature for months, this furan derivative is prone to rapid hydrolytic decomposition and thermal instability.

Table 1: Key Technical Specifications

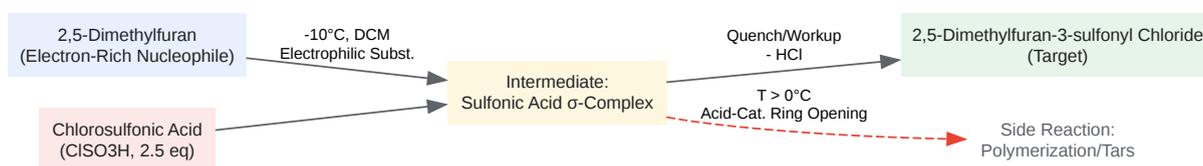
Property	Data	Notes
CAS Number	166964-26-7	Verified identifier for procurement.
Molecular Formula		
Molecular Weight	194.64 g/mol	
Physical State	Viscous Oil or Low-Melting Solid	Often appears as a yellow-to-brown oil due to trace decomposition.
Boiling Point	~263°C (Predicted)	Do not distill. Decomposes with extrusion before boiling.
Solubility	DCM, THF, EtOAc, Toluene	Reacts violently with alcohols and water.
Storage	-20°C, Inert Atmosphere (Ar/N ₂)	Hygroscopic. "Blackening" indicates polymerization.

Synthetic Methodologies

The synthesis of **2,5-dimethylfuran-3-sulfonyl chloride** requires navigating the "Furan Dilemma": the ring must be activated for electrophilic substitution, but the acidic conditions required for sulfonation often trigger ring-opening (polymerization).

Mechanism of Synthesis

The most scalable route involves direct chlorosulfonation at cryogenic temperatures to kinetically favor sulfonation over polymerization.



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Figure 1: Synthetic pathway highlighting the critical temperature dependence to avoid polymerization.

Validated Protocol: Direct Chlorosulfonation

Note: This protocol prioritizes safety and yield over speed.

- Preparation: Flame-dry a 3-neck round-bottom flask. Purge with Argon. Charge with 2,5-dimethylfuran (1.0 eq) and anhydrous Dichloromethane (DCM, 10 vol).
- Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath. Critical: Do not use a water/ice bath as temperature fluctuations >0°C can trigger tar formation.
- Addition: Add Chlorosulfonic acid (2.5 eq) dropwise over 60 minutes. Maintain internal temperature below -10°C.
 - Observation: The solution will darken. Deep black indicates decomposition; a dark brown/red is acceptable.
- Reaction: Stir at -10°C for 2 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH to form methyl ester).
- Quench: Pour the reaction mixture slowly onto crushed ice/brine mixture with vigorous stirring. Extract immediately with DCM (x3).
- Purification: Wash organics with cold saturated (rapidly, to remove acid without hydrolyzing the chloride) followed by brine. Dry over and concentrate in vacuo at <30°C.

- Result: The product is obtained as an oil.[1] Use immediately or freeze at -20°C.

Reactivity & Application in Medicinal Chemistry[2] [3]

The 3-sulfonyl chloride group on the furan ring is highly reactive. In drug discovery, it is almost exclusively used to generate sulfonamides (via reaction with amines) or sulfonate esters (via reaction with alcohols).

The "Self-Validating" Workflow

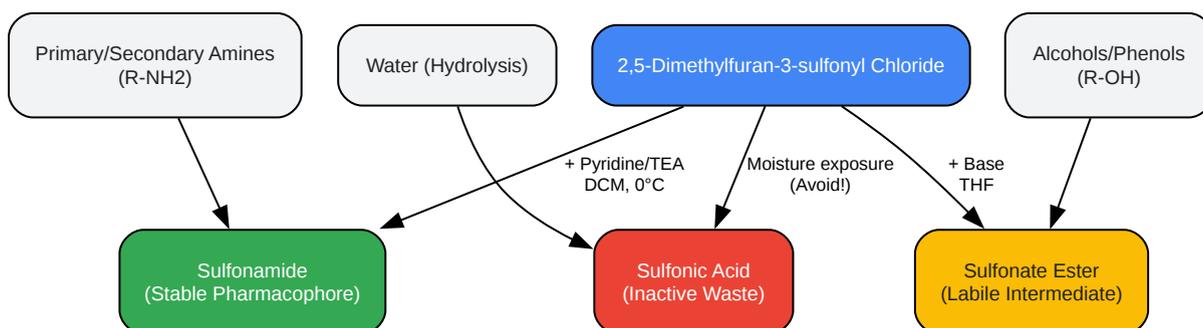
Because the reagent degrades, you must validate its integrity in situ before committing valuable amine intermediates.

Validation Step: Take 5 mg of the sulfonyl chloride. Add 0.5 mL MeOH.

- Result A (Good): LCMS shows single peak for Methyl 2,5-dimethylfuran-3-sulfonate.
- Result B (Bad): LCMS shows 2,5-dimethylfuran-3-sulfonic acid (hydrolysis) or multiple peaks (polymerization).

Strategic Utility: Late-Stage Functionalization

This scaffold is particularly useful in Fragment-Based Drug Discovery (FBDD). The methyl groups provide steric bulk that can lock the conformation of the sulfonamide bond, potentially improving binding affinity to targets like GPCRs or ion channels.



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Figure 2: Reactivity profile. The sulfonamide pathway is the primary route for medicinal chemistry applications.

Handling & Safety Protocols

Hazard Identification:

- Corrosive: Causes severe skin burns and eye damage.[2]
- Lachrymator: Potent tear-inducing agent. Handle only in a fume hood.
- Water Reactive: Reacts violently with water to release HCl gas and sulfonic acid.

Decontamination: Glassware contaminated with this sulfonyl chloride should be rinsed with a dilute solution of ammonia in methanol. This converts residual chloride to the soluble sulfonamide/sulfonate, preventing the formation of sticky polymers that are difficult to clean.

References

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- To cite this document: BenchChem. [Technical Monograph: 2,5-Dimethylfuran-3-Sulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b067568#2-5-dimethylfuran-3-sulfonyl-chloride-properties\]](https://www.benchchem.com/product/b067568#2-5-dimethylfuran-3-sulfonyl-chloride-properties)

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